molecular formula C11H18N6O3 B11253846 2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol

2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol

Cat. No.: B11253846
M. Wt: 282.30 g/mol
InChI Key: OSOMXUOVTRFEAS-UHFFFAOYSA-N
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Description

2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring, an amino group, and a nitro group attached to a pyrimidine ring, which is further connected to an ethan-1-ol moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where a halogenated pyrimidine derivative reacts with piperidine.

    Amination and Hydroxylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or other substituents can be replaced by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions can be conducted under reflux or at room temperature.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. The presence of the nitro and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[6-amino-5-nitro-2-(morpholin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-{[6-amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Contains a pyrrolidine ring instead of a piperidine ring.

    2-{[6-amino-5-nitro-2-(azepan-1-yl)pyrimidin-4-yl]amino}ethan-1-ol: Features an azepane ring in place of the piperidine ring.

Uniqueness

The uniqueness of 2-{[6-amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethan-1-ol lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, influences its binding affinity and specificity towards molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H18N6O3

Molecular Weight

282.30 g/mol

IUPAC Name

2-[(6-amino-5-nitro-2-piperidin-1-ylpyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C11H18N6O3/c12-9-8(17(19)20)10(13-4-7-18)15-11(14-9)16-5-2-1-3-6-16/h18H,1-7H2,(H3,12,13,14,15)

InChI Key

OSOMXUOVTRFEAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N

Origin of Product

United States

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